molecular formula C14H11NO3 B6388426 2-(3-ACETYLPHENYL)NICOTINIC ACID CAS No. 1261998-24-6

2-(3-ACETYLPHENYL)NICOTINIC ACID

Cat. No.: B6388426
CAS No.: 1261998-24-6
M. Wt: 241.24 g/mol
InChI Key: WWFOWDCPVYHJOV-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetylphenyl)nicotinic acid typically involves the acylation of nicotinic acid. One common method is the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with 3-acetylphenylamine to yield the desired product . The reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is favored for its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(3-acetylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(3-Acetylphenyl)nicotinic acid can be compared with other nicotinic acid derivatives:

Properties

IUPAC Name

2-(3-acetylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-4-2-5-11(8-10)13-12(14(17)18)6-3-7-15-13/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFOWDCPVYHJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687376
Record name 2-(3-Acetylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-24-6
Record name 2-(3-Acetylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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